molecular formula C9H10FNO2 B8579670 Methyl 4-(aminomethyl)-2-fluorobenzoate

Methyl 4-(aminomethyl)-2-fluorobenzoate

Cat. No.: B8579670
M. Wt: 183.18 g/mol
InChI Key: GGAFQXNKBHDZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-fluorobenzoate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3

InChI Key

GGAFQXNKBHDZLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CN)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine a solution of methyl 4-cyano-2-fluoro-benzoate (1 g, 5.58 mmol) in absolute ethanol (42 mL) and acetic acid (1.9 mL) with a mixture of 10% Pd/C (Degussa type E101, 0.17 g, 0.078 mmol) in water (15.6 mL) at room temperature under nitrogen. Purge with nitrogen and then with hydrogen at 55 psi and stir for 1 h. Purge the reaction with nitrogen, filter through Celite® and wash the filter cake with ethanol (100 mL), THF (100 mL) and isopropanol (100 mL). Concentrate in vacuo and purify by SCX chromatography and then chromatography on silica gel (40 g RediSep® column) eluting with dichloromethane/2M ammonia in methanol (99:1 to 9:1 gradient over 30 min; 35 mL/min) to afford the desired intermediate as a white solid (0.602 g, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add a slurry of Raney nickel in ethanol (1.2 g, 1.2 ml) to 4-cyano-2-fluoro-benzoic acid methyl ester (5.8 g, 30.0 mmol) in 2N ammonia in methanol (580 mL). Purge with nitrogen gas (3×), purge with hydrogen gas (3×), and pressurize with hydrogen gas to 419 KPa. Heat the reaction at 40° C. for 18 hrs. Allow to cool to room temperature and filter the reaction mixture. Concentrate the filtrate to the crude title compound (6.9 g, 99%). MS (m/z): 184 (M+1).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Aminomethyl-2-fluorobenzoic acid hydrochloride (500 mg) was dissolved in methanol (10 mL), concentrated sulfuric acid (6 μL) was added, and the mixture was stirred with heating under reflux for 9 hr. After completion of the reaction, the solvent was evaporated, saturated aqueous potassium carbonate solution was added, and the mixture was extracted with chloroform. The organic layer was dried over sodium sulfate, and the solvent was evaporated to give the title compound (181 mg).
Name
4-Aminomethyl-2-fluorobenzoic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6 μL
Type
reactant
Reaction Step Two

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